1-(2,6-Difluorophenyl)propylamine
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Overview
Description
1-(2,6-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11F2N It is characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)propan-1-amine typically involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form 2,6-difluoro-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield 1-(2,6-difluorophenyl)propan-1-amine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines with various functional groups.
Scientific Research Applications
1-(2,6-Difluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved include binding to active sites on enzymes or receptors, altering their activity and downstream signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)propan-1-amine hydrochloride
- 1-(2,6-Dimethylphenyl)propan-1-amine
- 1-(2,6-Dichlorophenyl)propan-1-amine
Uniqueness
1-(2,6-Difluorophenyl)propan-1-amine is unique due to the presence of fluorine atoms on the phenyl ring, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11F2N |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3 |
InChI Key |
VSRWGHCFBHPUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
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